molecular formula C10H9NO B014031 2-Acetylindole CAS No. 4264-35-1

2-Acetylindole

Cat. No. B014031
CAS RN: 4264-35-1
M. Wt: 159.18 g/mol
InChI Key: QXJMCSBBTMVSJS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Indole is an electron-rich compound and generally prefers electrophilic rather than nucleophilic substitution . Many important indole derivatives are difficult to synthesize through the conventional reactivity of indole . This limitation can be avoided by using the umpolung, from the German word meaning polarity inversion . In umpolung, the indole molecule, especially the C2 and C3 positions, behave as an electrophile .


Molecular Structure Analysis

Indole is the core structure of many bioactive compounds owing to its high affinity to bind with most biological targets . Indole is an electron-rich compound and generally prefers electrophilic rather than nucleophilic substitution . Hence, many important indole derivatives are difficult to synthesize through the conventional reactivity of indole .


Chemical Reactions Analysis

Indole is an electron-rich compound and generally prefers electrophilic rather than nucleophilic substitution . The key step of the reaction is the attack of indoles on 3-iodo-3H-indol-1-iums which is triggered by iodonium ion at room temperature .


Physical And Chemical Properties Analysis

The physical properties of a material like hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

Building Block in Cycloaddition Reactions

Indole, a structurally versatile aromatic compound, has emerged as a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . These reactions are completely atom-economical and are considered as green reactions . Indole-based cycloadditions are highlighted for their synthetic utility in accessing a wide array of heterocyclic architectures, including cyclohepta [b]indoles, tetrahydrocarbazoles, tetrahydroindolo [3,2- c ]quinoline, and indolines, among others .

Multicomponent Reactions

Indoles are frequently used in the synthesis of various organic compounds . The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . Indole-based compounds are very important among heterocyclic structures due to their biological and pharmaceutical activities .

Synthesis of Diverse Heterocyclic Frameworks

Indole is a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . These reactions are completely atom-economical and are considered as green reactions . This process provides a comprehensive overview of the pivotal role played by indole in the construction of complex and biologically relevant heterocyclic compounds .

Construction of Complex and Biologically Relevant Heterocyclic Compounds

Indole plays a pivotal role in the construction of complex and biologically relevant heterocyclic compounds . The unique aromaticity and diverse reactivity of indole have captivated the interest of synthetic chemists for decades .

Synthesis of Bioactive Indole Derivatives

Indoles have the ability to undergo cycloaddition reactions, which have emerged as powerful tools in organic synthesis for the construction of complex and diverse heterocyclic structures . Biologically important indole derivatives such as carbazoles, pyrrolo[2,3- b ]indoles, azepine derivatives, indolizidines, and cyclohepta diindoles can efficiently be synthesized .

C2-Functionalization of Indole via Umpolung

Indole reacts with I2 to form 2-indolyl-3-iodoindoline which aromatizes to form a quaternary carbon center, 3-iodoindoline . This process is an example of the C2-functionalization of indole via Umpolung .

Mechanism of Action

Target of Action

2-Acetylindole, also known as 1-(1H-Indol-2-yl)ethanone, is a derivative of indole, a ubiquitous and structurally versatile aromatic compound . Indole derivatives have been found to bind with high affinity to multiple receptors , making them key players in the synthesis of diverse heterocyclic frameworks . Specifically, indole derivatives such as 2-Acetylindole have been reported as ligands and partial agonists of human PXR , a nuclear receptor involved in the regulation of xenobiotic and endobiotic metabolism .

Mode of Action

The mode of action of 2-Acetylindole involves its interaction with its targets, leading to changes in cellular processes. For instance, when 2-Acetylindole acts as a ligand for the human PXR, it can induce the expression of PXR-target genes, including CYP3A4 and MDR1 . These genes play crucial roles in drug metabolism and transport, respectively .

Result of Action

The result of 2-Acetylindole’s action is largely dependent on its interaction with its targets and the subsequent changes in cellular processes. For example, by acting as a ligand for the human PXR and inducing the expression of PXR-target genes, 2-Acetylindole can influence drug metabolism and transport, potentially affecting the efficacy and toxicity of co-administered drugs .

Action Environment

The action, efficacy, and stability of 2-Acetylindole can be influenced by various environmental factors. For instance, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Therefore, changes in the gut microbiota composition could potentially affect the production and action of 2-Acetylindole. Additionally, factors such as pH, temperature, and the presence of other substances can also influence the stability and action of 2-Acetylindole.

Safety and Hazards

For detailed safety and hazards information, please refer to the Safety Data Sheet (SDS) of 2-Acetylindole .

Future Directions

New research insights into indoles will facilitate a better understanding of their druggability and application in intestinal and liver diseases . The continued development of routes towards indoles has been a central theme in organic synthesis over the last century, in keeping with their importance .

properties

IUPAC Name

1-(1H-indol-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7(12)10-6-8-4-2-3-5-9(8)11-10/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXJMCSBBTMVSJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30343331
Record name 2-Acetylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetylindole

CAS RN

4264-35-1
Record name 2-Acetylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30343331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1H-indol-2-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 1.0 M solution of SnCl4 (10 mL, 10.0 mmol) was added to a stirred solution of 5-bromoindole (ab) (980 mg, 5.0 mmol) and acetyl chloride (0.714 mL, 785 mg, 10.0 mmol) in 20 mL of dry toluene at 0° C. The resulting mixture was stirred at room temperature during 4 hours, and then 50 ml, of water was added. The mixture was extracted with EtOAc (3×20 mL) and the collected organic layers were washed with water, brine, dried over anhydrous MgSO4, filtered and concentrated under vacuum. Column chromatography using EtOAc-pentane (from 5/95 to 80/20) yielded pure acetylindole (jb) (1.0 g, 4.2 mmol) as a white solid. Yield: 84%.
[Compound]
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10 mL
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980 mg
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0.714 mL
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20 mL
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Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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